molecular formula C20H20ClN3O B11342093 1-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

1-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

Cat. No.: B11342093
M. Wt: 353.8 g/mol
InChI Key: IRLHZICXNVFDOO-UHFFFAOYSA-N
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Description

1-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that combines a benzodiazole ring with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of the benzodiazole intermediate, which is then reacted with a chlorophenylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-(1H-benzimidazol-2-yl)ethanone
  • 1-(2-Chlorophenyl)-2-(1H-imidazol-4-yl)ethanone
  • 1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol

Uniqueness

1-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a benzodiazole ring with a pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

1-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C20H20ClN3O/c1-14(25)23-12-6-11-19(23)20-22-17-9-4-5-10-18(17)24(20)13-15-7-2-3-8-16(15)21/h2-5,7-10,19H,6,11-13H2,1H3

InChI Key

IRLHZICXNVFDOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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